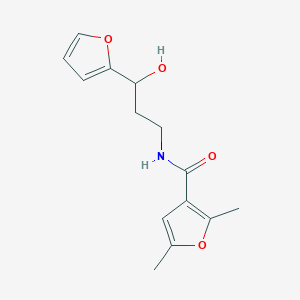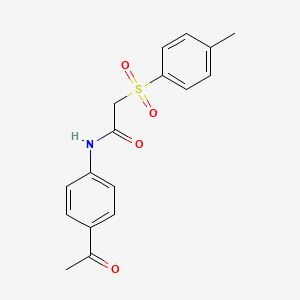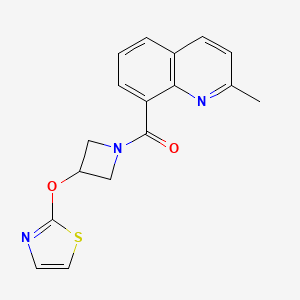![molecular formula C21H21F2N3O3S2 B2449042 (E)-4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 851079-83-9](/img/structure/B2449042.png)
(E)-4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an azepane ring, a sulfonyl group, a benzamide moiety, and a difluoromethyl group on a thiazole ring. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, benzamide, and difluoromethyl groups. These functional groups are often involved in various chemical reactions. For example, sulfonyl groups can participate in substitution reactions, and benzamides can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Fluorescent Sensors for Metal Ions
Research has explored benzimidazole and benzothiazole conjugates, closely related to the given compound, as fluorescent sensors. For instance, benzimidazole/benzothiazole-based azomethines have shown potential in detecting Al3+ and Zn2+ ions, indicating their applicability in environmental monitoring and biochemical assays. These molecules exhibit large Stokes shifts and good sensitivity and selectivity towards these metal ions, which could be foundational for developing new sensors based on similar structures (G. Suman et al., 2019).
Synthesis of Heterocycles
The compound shares structural motifs with molecules used in synthesizing a wide range of heterocyclic compounds. For example, the palladium-catalyzed double C-H bond activation of benzamides, a process related to the synthesis pathways that might involve our target compound, offers a method to create dibenzo[c,e]azepine derivatives. These procedures highlight the compound's role in generating complex molecules that could have applications in pharmaceuticals and materials science (Vijayakumar Kondapalli et al., 2017).
Photodynamic Therapy and Cancer Treatment
Another intriguing application is in the development of photosensitizers for photodynamic therapy, a treatment modality for cancer. New zinc phthalocyanine derivatives, which have structural similarities to the target compound, have been synthesized and characterized for their photophysical and photochemical properties. These compounds possess high singlet oxygen quantum yields, making them potential candidates for cancer treatment through photodynamic therapy (M. Pişkin et al., 2020).
Advanced Organic Synthesis Techniques
The compound is also relevant to advancements in organic synthesis techniques, such as the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl group. This method demonstrates the compound's potential utility in streamlined, efficient synthesis processes that could benefit the pharmaceutical industry by providing quicker routes to complex molecules (M. Shaaban, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S2/c1-25-19-17(23)12-15(22)13-18(19)30-21(25)24-20(27)14-6-8-16(9-7-14)31(28,29)26-10-4-2-3-5-11-26/h6-9,12-13H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABGKXNXAZKDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

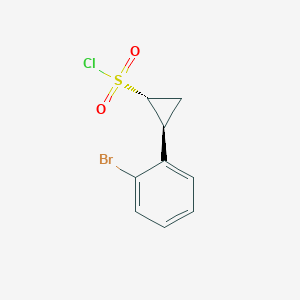
![methyl 6-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2448960.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2448961.png)
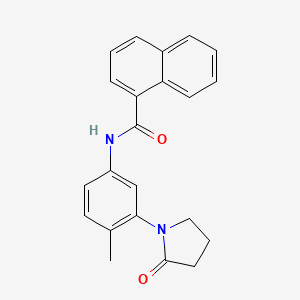
![N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2448964.png)
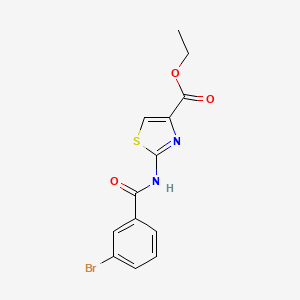


![{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B2448970.png)


